molecular formula C19H24N2O4 B3084661 3-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid CAS No. 1142214-77-4

3-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid

カタログ番号: B3084661
CAS番号: 1142214-77-4
分子量: 344.4 g/mol
InChIキー: FZWNPMUVSOWXSK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid (CAS: 1142214-77-4) is a structurally complex molecule featuring a piperazine ring substituted with a 4-acetylphenyl group, a rigid 2,2-dimethylcyclopropane ring, and a terminal carboxylic acid moiety. Its molecular formula is C₁₉H₂₄N₂O₄, with a molecular weight of 344.41 g/mol . The compound’s design integrates key pharmacophoric elements:

  • Piperazine core: A common scaffold in CNS-targeting drugs, often associated with receptor binding.
  • Carboxylic acid: Improves solubility and enables ionic interactions in binding sites.

特性

IUPAC Name

3-[4-(4-acetylphenyl)piperazine-1-carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-12(22)13-4-6-14(7-5-13)20-8-10-21(11-9-20)17(23)15-16(18(24)25)19(15,2)3/h4-7,15-16H,8-11H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWNPMUVSOWXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3C(C3(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid, with CAS number 1142214-77-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2O4C_{19}H_{24}N_{2}O_{4} with a molecular weight of 344.4 g/mol. Its structure includes a piperazine ring substituted with an acetylphenyl group and a cyclopropanecarboxylic acid moiety.

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial in understanding how modifications to the chemical structure affect biological activity. The presence of the acetylphenyl group in the piperazine derivative may contribute to increased lipophilicity and improved interaction with biological targets. This is supported by findings that suggest compounds with simple alkyl side chains exhibit favorable drug-like properties, including good aqueous solubility and low cytotoxicity .

Case Studies

  • Antitubercular Evaluation : A study synthesized various 4-carbonyl piperazine derivatives and evaluated their activity against Mycobacterium tuberculosis H37Ra. The results indicated that compounds with similar structural features to 3-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid could possess significant antitubercular properties .
  • Cytotoxicity Assessment : Evaluating the cytotoxic effects of related compounds has shown that many derivatives maintain low toxicity levels while exhibiting high efficacy against target pathogens. This indicates a favorable therapeutic index for compounds structurally related to our compound of interest.

Research Findings Summary Table

Property Value
Molecular FormulaC19H24N2O4C_{19}H_{24}N_{2}O_{4}
Molecular Weight344.4 g/mol
Antitubercular ActivityPromising (based on SAR studies)
CytotoxicityLow (compared to effective dose)
SolubilityFavorable aqueous solubility

類似化合物との比較

Comparison with Structurally Similar Compounds

3-{[4-(Ethoxycarbonyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic Acid

  • Molecular Formula : C₁₄H₂₂N₂O₅
  • Molecular Weight : 298.34 g/mol
  • Key Differences :
    • Substituent : Ethoxycarbonyl group replaces the 4-acetylphenyl.
    • Functional Groups : Ethyl ester vs. acetylphenyl and carboxylic acid.
    • Physicochemical Properties : Lower molecular weight and increased ester hydrophobicity compared to the acetylphenyl-carboxylic acid variant.
  • Synthesis : Likely synthesized via coupling of ethoxycarbonyl-piperazine with cyclopropanecarboxylic acid chloride, analogous to methods in .

N-((S)-3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-1-phenylpropyl)-4-tert-butylcyclohexanecarboxamide (2c)

  • Structure: Piperazine linked to chloroquinoline and a bulky cyclohexanecarboxamide.
  • Key Differences: Substituents: Chloroquinoline (antimalarial motif) vs. acetylphenyl. Functional Groups: Amide vs. carboxylic acid.

L-750,667 (Dopamine D4 Receptor Antagonist)

  • Structure : Azaindole-piperazine derivative.
  • Key Differences :
    • Core : Azaindole vs. acetylphenyl-cyclopropane.
    • Pharmacology : High D4 selectivity (Ki = 0.51 nM) due to azaindole’s planar structure. The acetylphenyl compound’s rigid cyclopropane may confer distinct receptor interactions .

5-HT2A Receptor Antagonists ()

  • Examples : 3-Spiro-cyclohexanepyrrolidine-2,5-dione derivatives.
  • Key Differences :
    • Backbone : Pyrrolidine-dione vs. cyclopropane-carboxylic acid.
    • Target Affinity : High 5-HT2A affinity (Ki = 15–46 nM) due to spirocyclic rigidity. The acetylphenyl compound’s cyclopropane may mimic this rigidity but with different solubility profiles .

Structural and Pharmacological Data Table

Compound Name Piperazine Substituent Molecular Formula Molecular Weight Key Functional Groups Potential Targets
Target Compound (CAS 1142214-77-4) 4-Acetylphenyl C₁₉H₂₄N₂O₄ 344.41 Carboxylic acid, Acetyl 5-HT/DA receptors (inferred)
Ethoxycarbonyl Variant (CAS 1142214-60-5) Ethoxycarbonyl C₁₄H₂₂N₂O₅ 298.34 Carboxylic acid, Ester Enzymes, esterase substrates
2c () 7-Chloroquinoline C₂₉H₃₇ClN₄O ~497.1 Amide, Chloroquinoline Antimalarial targets
L-750,667 () Azaindole Not Provided ~400 (estimated) Azaindole, Radioligand Dopamine D4 receptors
5-HT2A Antagonists () Spiro-pyrrolidine-dione Variable ~300–350 Pyrrolidine-dione, Spirocyclic 5-HT2A receptors

Key Structural and Functional Insights

Solubility and Bioavailability : The carboxylic acid improves aqueous solubility relative to ester or amide derivatives, which may influence CNS penetration .

Receptor Interactions: Acetylphenyl: May engage in π-stacking with aromatic residues in 5-HT2A or D4 receptors, akin to chloroquinoline in compound 2c . Carboxylic Acid: Could form salt bridges with basic residues (e.g., lysine, arginine) in binding pockets .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid, and how is regioselectivity achieved in critical steps?

  • The compound’s synthesis typically involves multi-step routes, including piperazine functionalization, cyclopropane ring formation, and carboxylation. A regioselective carbon-sulfur bond formation via coupling of intermediates (e.g., bishydroxymethylthiazole derivatives) is critical, as demonstrated in a seven-step synthesis yielding 30% overall efficiency . Purification methods like column chromatography and crystallization are essential to isolate intermediates, with HPLC (using mobile phases such as methanol/water/phosphate buffers adjusted to pH 5.5) ensuring final purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • 1H/13C NMR confirms structural integrity by resolving cyclopropane protons (δ ~1.2–1.8 ppm) and acetyl/piperazine moieties. Mass spectrometry (HRMS) validates molecular weight, while HPLC with tetrabutylammonium hydroxide-based mobile phases (pH 5.5) ensures purity >95% . FT-IR identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and cyclopropane ring vibrations .

Q. What preliminary biological activities have been reported for this compound?

  • While direct data on this compound is limited, structurally similar piperazine-carboxylates show activity as PPAR agonists or enzyme inhibitors. In vitro assays (e.g., receptor binding studies or enzyme inhibition kinetics) are recommended to evaluate its bioactivity, guided by protocols for analogous compounds .

Q. How can researchers optimize solubility and stability for in vitro studies?

  • Solubility is enhanced using DMSO or aqueous buffers (pH 6–8). Stability studies under varying pH (4–9) and temperatures (4–37°C) should be conducted, with degradation monitored via HPLC. Cyclopropane rings and dimethyl groups may confer metabolic resistance compared to linear analogs .

Q. What are the known metabolic pathways for cyclopropane-containing piperazine derivatives?

  • Cyclopropane rings resist oxidative metabolism, while piperazine moieties undergo N-dealkylation or oxidation. Carboxylic acid groups may form glucuronides. In silico tools (e.g., SwissADME) predict bioavailability, while LC-MS/MS tracks metabolites in hepatic microsomal assays .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions for synthesizing this compound?

  • Response Surface Methodology (RSM) identifies optimal temperature, solvent, and catalyst ratios. For example, a central composite design (CCD) can minimize byproducts in cyclopropane formation. Statistical validation (ANOVA) resolves interactions between variables, reducing trial-and-error approaches .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

  • Discrepancies may arise from poor bioavailability or off-target effects. Pharmacokinetic profiling (e.g., plasma protein binding, tissue distribution) and metabolite identification clarify mechanisms. Comparative studies using structural analogs (e.g., methylpiperazine or acetyl substitutions) isolate critical pharmacophores .

Q. How can computational modeling improve the design of derivatives with enhanced target affinity?

  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) of the cyclopropane and piperazine moieties. Molecular docking (AutoDock Vina) predicts binding modes to targets like PPARγ. Machine learning models (e.g., Random Forest) prioritize derivatives with optimal ADMET profiles .

Q. What analytical techniques differentiate polymorphic forms of this compound, and how do they impact bioactivity?

  • PXRD and DSC identify polymorphs, while solid-state NMR probes molecular packing. Bioactivity differences (e.g., solubility-driven efficacy) are tested via dissolution studies and cell-based assays. Formulation with co-crystals or cyclodextrins may stabilize preferred polymorphs .

Q. How do steric effects of the 2,2-dimethylcyclopropane group influence SAR compared to non-substituted analogs?

  • The dimethyl group enhances steric hindrance, reducing rotational freedom and stabilizing target-bound conformations. Comparative SAR studies using analogs with ethyl or hydrogen substituents quantify contributions to binding entropy and potency. Free-Wilson analysis deconstructs substituent effects .

Methodological Notes

  • Data Tables : Include reaction yield matrices (DoE outputs), HPLC retention times, and docking scores in supplementary materials.
  • Contradiction Analysis : Use Bland-Altman plots for bioassay reproducibility and PCA for multivariate optimization .
  • Ethical Sourcing : Avoid commercial vendors like BenchChem; prioritize peer-reviewed synthesis protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
3-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid

試験管内研究製品の免責事項と情報

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